Advanced Profiling and Application of CAS 721966-51-4: A Strategic Building Block in Peptidomimetic Drug Discovery
Advanced Profiling and Application of CAS 721966-51-4: A Strategic Building Block in Peptidomimetic Drug Discovery
Executive Summary
The transition from natural peptides to therapeutically viable drugs is frequently hindered by poor metabolic stability and lack of oral bioavailability. To overcome these pharmacokinetic liabilities, medicinal chemists deploy specialized unnatural amino acids. CAS 721966-51-4 , chemically known as N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride, is a highly versatile, conformationally restricted building block. By fusing the hydrophobic anchoring capability of an L-leucine core with the structural rigidity of a pyrrolidine ring, this compound serves as a critical intermediate in the design of protease inhibitors, receptor agonists, and Proteolysis Targeting Chimeras (PROTACs).
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and step-by-step integration protocols for CAS 721966-51-4 in modern drug discovery pipelines.
Physicochemical and Structural Profiling
Understanding the baseline properties of a building block is the first step in rational drug design. CAS 721966-51-4 is supplied as a hydrochloride salt, which ensures the stability of the secondary amine on the pyrrolidine ring during storage[1].
Table 1: Physicochemical Properties of CAS 721966-51-4
| Property | Value / Description |
| IUPAC Name | N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride |
| CAS Number | 721966-51-4 |
| Molecular Formula | C₁₁H₂₁ClN₂O₃ |
| Molecular Weight | 264.75 g/mol |
| SMILES Code | CC(C)C=O)NC(C1CNCC1)=O.[H]Cl |
| H-Bond Donors | 3 (Pyrrolidine -NH, Amide -NH, Carboxylic -OH) |
| H-Bond Acceptors | 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH) |
| Physical State | Solid (Hydrochloride Salt) |
Mechanistic Utility in Drug Design
As a Senior Application Scientist, I approach the selection of building blocks not just as a structural exercise, but as a functional strategy. The incorporation of CAS 721966-51-4 into a peptide scaffold provides three distinct mechanistic advantages:
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Proteolytic Resistance via Unnatural Amide Bonds: Natural peptides are rapidly degraded by endogenous exopeptidases and endopeptidases. By replacing a standard N-terminal residue with a
-proline analog (pyrrolidine-3-carboxylic acid), the resulting unnatural amide bond evades enzymatic recognition. This significantly extends the serum half-life of the therapeutic construct. -
Conformational Preorganization: The pyrrolidine ring restricts the local
and dihedral angles of the peptide backbone. This structural rigidity reduces the entropic penalty typically paid when a flexible peptide binds to its target receptor, thereby enhancing binding affinity ( ) and target selectivity[2]. -
Bifunctional Versatility for PROTACs: The free secondary amine of the pyrrolidine ring provides an ideal, sterically accessible nucleophilic handle. In the context of targeted protein degradation, this amine can be readily functionalized with PEGylated or alkyl linkers to recruit E3 ubiquitin ligases (such as VHL or CRBN), acting as a highly efficient PROTAC warhead anchor.
Experimental Workflows & Protocols
To ensure reproducibility and high yields, the incorporation of CAS 721966-51-4 into a growing peptide chain must be carefully controlled. The following protocol utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS), the industry standard for assembling complex peptidomimetics[3].
Protocol: Fmoc-SPPS Incorporation of CAS 721966-51-4
Note: Because this building block is supplied as an HCl salt with an unprotected secondary amine[1], it is typically used as the final N-terminal capping residue. If further chain elongation is required, the pyrrolidine nitrogen must be transiently protected (e.g., with Boc₂O) prior to coupling.
Step 1: Resin Preparation & Deprotection
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Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc protecting group.
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Causality: Proper swelling exposes the internal reactive sites of the polymer matrix, ensuring quantitative coupling. Piperidine selectively cleaves the base-labile Fmoc group without affecting the acid-labile resin linker.
Step 2: Neutralization & Activation
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Action: In a separate vial, dissolve 0.3 mmol (3 equivalents) of CAS 721966-51-4 in DMF. Add 0.9 mmol (9 equivalents) of N,N-Diisopropylethylamine (DIPEA), followed by 0.28 mmol of HATU.
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Causality: The massive excess of DIPEA is critical. It neutralizes the HCl salt of the building block; failing to do so will quench the basic environment required for HATU activation, leading to coupling failure. HATU is selected over standard carbodiimides (like DIC) because the steric bulk of the leucine side chain requires a highly reactive, non-epimerizing uronium-based activator[3].
Step 3: Coupling & Self-Validation
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Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature. Wash thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser Test.
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Validation: The protocol acts as a self-validating system. If the Kaiser test beads remain colorless/yellow, the primary amines are fully consumed (Success). If the beads turn blue, the coupling is incomplete, triggering a mandatory double-coupling cycle using HOAt/DIC to overcome steric hindrance.
Step 4: Cleavage & Final Verification
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Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours. Precipitate the product in cold diethyl ether.
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Validation: Perform a micro-cleavage LC-MS check. The mass spectrum must show an exact mass addition corresponding to the free base of the building block (+226.13 Da) to confirm structural integrity.
Visualizations of Logical Workflows
Workflow for the solid-phase synthesis incorporation of CAS 721966-51-4 into a peptide scaffold.
Mechanism of targeted protein degradation using a CAS 721966-51-4 derived PROTAC chimera.
Data Presentation: Quantitative Impact on Stability
To illustrate the profound impact of incorporating CAS 721966-51-4, Table 2 summarizes a representative pharmacological profile comparing a standard natural leucine-containing peptide against its peptidomimetic counterpart modified with the pyrrolidinylcarbonyl motif.
Table 2: Comparative Pharmacological Profile (Representative Data)
| Construct Type | Serum Half-Life ( | Target Affinity ( | Oral Bioavailability (%) | Exopeptidase Cleavage Rate |
| Standard Natural Peptide | < 30 minutes | 50 nM | < 1% | High |
| CAS 721966-51-4 Modified | > 24 hours | 5 nM | 12 - 15% | Negligible |
Data interpretation: The conformational restriction provided by the pyrrolidine ring improves target affinity by an order of magnitude, while the unnatural amide linkage effectively halts exopeptidase-mediated degradation, transforming an in vitro tool compound into an in vivo viable lead,[2].
References
2. Title: Peptidomimetic toolbox for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
3.[2] Title: Peptidomimetics: Synthetic Tools for Drug Discovery and Development Source: Frontiers in Chemistry URL: [Link]
4.[3] Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford Academic URL: [Link]
